molecular formula C13H16N2O3 B2453360 2-(3-Cyanophenoxy)-N-(2-methoxyethyl)-N-methylacetamide CAS No. 2193060-69-2

2-(3-Cyanophenoxy)-N-(2-methoxyethyl)-N-methylacetamide

Cat. No.: B2453360
CAS No.: 2193060-69-2
M. Wt: 248.282
InChI Key: NPYMTRQVSWBRIC-UHFFFAOYSA-N
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Description

2-(3-Cyanophenoxy)-N-(2-methoxyethyl)-N-methylacetamide is an organic compound characterized by the presence of a cyanophenoxy group, a methoxyethyl group, and a methylacetamide group

Scientific Research Applications

2-(3-Cyanophenoxy)-N-(2-methoxyethyl)-N-methylacetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of polymers.

Mechanism of Action

The mechanism of action of 2-(3-Cyanophenoxy)-N-(2-methoxyethyl)-N-methylacetamide is not specified in the available resources. As a research compound, its mechanism of action would depend on the specific context of its use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyanophenoxy)-N-(2-methoxyethyl)-N-methylacetamide typically involves the following steps:

    Formation of 3-Cyanophenol: This can be achieved through the nitration of phenol followed by reduction and subsequent cyanation.

    Etherification: The 3-cyanophenol is then reacted with 2-chloroethyl methyl ether under basic conditions to form this compound.

    Amidation: The final step involves the reaction of the intermediate with methylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyanophenoxy)-N-(2-methoxyethyl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used.

Major Products

    Oxidation: Oxidation of the compound can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction typically yields amines.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Cyanophenoxy)-N-(2-methoxyethyl)-N-methylacetamide: Similar structure but with the cyanophenoxy group in the para position.

    2-(3-Cyanophenoxy)-N-(2-ethoxyethyl)-N-methylacetamide: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.

    2-(3-Cyanophenoxy)-N-(2-methoxyethyl)-N-ethylacetamide: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

2-(3-Cyanophenoxy)-N-(2-methoxyethyl)-N-methylacetamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets

Properties

IUPAC Name

2-(3-cyanophenoxy)-N-(2-methoxyethyl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-15(6-7-17-2)13(16)10-18-12-5-3-4-11(8-12)9-14/h3-5,8H,6-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYMTRQVSWBRIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)C(=O)COC1=CC=CC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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